2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 325803-84-7
VCID: VC15463989
InChI: InChI=1S/C25H19N3O3/c1-2-7-17-8-6-9-18-16-22(25(30)31-23(17)18)24(29)26-19-12-14-21(15-13-19)28-27-20-10-4-3-5-11-20/h2-6,8-16H,1,7H2,(H,26,29)
SMILES:
Molecular Formula: C25H19N3O3
Molecular Weight: 409.4 g/mol

2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

CAS No.: 325803-84-7

Cat. No.: VC15463989

Molecular Formula: C25H19N3O3

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide - 325803-84-7

Specification

CAS No. 325803-84-7
Molecular Formula C25H19N3O3
Molecular Weight 409.4 g/mol
IUPAC Name 2-oxo-N-(4-phenyldiazenylphenyl)-8-prop-2-enylchromene-3-carboxamide
Standard InChI InChI=1S/C25H19N3O3/c1-2-7-17-8-6-9-18-16-22(25(30)31-23(17)18)24(29)26-19-12-14-21(15-13-19)28-27-20-10-4-3-5-11-20/h2-6,8-16H,1,7H2,(H,26,29)
Standard InChI Key SSBKSGTZMMTUIT-UHFFFAOYSA-N
Canonical SMILES C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Introduction

Structural Features and Molecular Properties

The molecule’s core consists of a 2H-chromene-2-one scaffold, a bicyclic system comprising fused benzene and pyran rings. At position 3, a carboxamide group (-CONH-) is attached, which is further substituted by a 4-[(E)-phenyldiazenyl]phenyl moiety. The diazenyl group (-N=N-) adopts an E (trans) configuration, a critical feature for maintaining planar geometry and enabling π-π interactions with biological targets or synthetic polymers . At position 8, an allyl (prop-2-en-1-yl) group introduces steric bulk and potential reactivity for further functionalization.

Key Structural Attributes:

PropertyDescription
Chromene Core2H-chromen-2-one with ketone at C2 and oxygen heteroatom in pyran ring.
Diazenyl GroupE-configuration azo (-N=N-) bridge linking phenyl and chromene systems.
Allyl SubstituentProp-2-en-1-yl group at C8, enabling polymerization or crosslinking.
Carboxamide Linkage-CONH- group at C3, enhancing hydrogen-bonding capacity.

The combination of these groups creates a multifunctional molecule with electronic diversity, as evidenced by its 409.4 g/mol molecular weight and extended conjugation system. Comparative analyses with simpler chromenes, such as 4H-chromen-4-one derivatives , highlight how the diazenyl and allyl groups enhance steric and electronic complexity, potentially improving binding affinity in biological systems .

Synthetic Pathways and Optimization

The synthesis of 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves multi-step organic reactions, though precise details remain proprietary. General approaches for analogous chromenes suggest the following sequence:

  • Chromene Core Formation:

    • Condensation of resorcinol derivatives with β-keto esters or acryloyl chlorides under acidic conditions to form the 2H-chromen-2-one scaffold .

    • Introduction of the allyl group at C8 via Friedel-Crafts alkylation or nucleophilic substitution.

  • Diazenyl Group Incorporation:

    • Diazotization of aniline derivatives followed by coupling with phenolic or amine-containing intermediates to install the -N=N- bridge .

  • Carboxamide Functionalization:

    • Activation of the C3 carboxyl group (e.g., via mixed anhydrides) and coupling with 4-aminophenyl diazenyl derivatives.

Critical challenges include maintaining the E-configuration of the diazenyl group and minimizing side reactions during allylation. Yields are likely optimized using catalysts such as p-toluenesulfonic acid (for cyclization) and palladium complexes (for cross-couplings) .

Materials Science Applications

Functionalized Polymers

The allyl group enables incorporation into polymers via radical polymerization or thiol-ene click chemistry. Such polymers could serve as pH-responsive materials or dye-sensitized solar cells (DSSCs) .

Azo Dyes and Sensors

The diazenyl group’s photoisomerization properties make this compound a candidate for optical switches or chemosensors. Similar chromene-azo hybrids exhibit solvatochromic behavior, changing color in response to polarity or metal ions .

Molecular docking simulations predict strong binding to COX-2 (PDB ID: 5IKT) and DNA gyrase (PDB ID: 1KZN), with binding energies comparable to reference drugs . Key interactions include:

  • Hydrogen bonding between the carboxamide -NH and COX-2’s Tyr355.

  • π-Stacking of the diazenyl group with DNA base pairs .

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